![molecular formula C9H17Cl3N6 B2396201 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride CAS No. 1909327-99-6](/img/structure/B2396201.png)
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride, also known as MAP, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of purinergic P2X receptors agonists and has been found to have potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Methodologies
Purine derivatives are central to the development of synthetic chemistry methodologies. For example, studies have demonstrated the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, identifying tautomers using NMR methods and achieving selective alkylation reactions (Roggen & Gundersen, 2008). Such methodologies can be applied to create analogs of "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" for specific scientific research purposes.
Biological Activity Assays
The investigation into the biological activity of purine derivatives has uncovered potential antibacterial properties. For instance, triazole compounds containing a purine moiety have been synthesized and screened for antibacterial activity, showcasing the antimicrobial potential of purine-based compounds (Govori, 2017). Such findings indicate that "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" and its derivatives could be explored for their antimicrobial efficacy.
Potential Pharmacological Properties
The structural modification of purine compounds has led to the discovery of molecules with significant pharmacological interest. Novel purine derivatives have been synthesized with potential plant-growth regulating properties, highlighting the versatility of purine frameworks in developing compounds with diverse biological activities (El-Bayouki, Basyouni, & Tohamy, 2013). These studies suggest that further exploration into the modifications of "9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride" could unveil novel pharmacological agents.
Propiedades
IUPAC Name |
9-[3-(methylamino)propyl]purin-6-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6.3ClH/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15;;;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHVRKRAZJWMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=NC2=C(N=CN=C21)N.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)
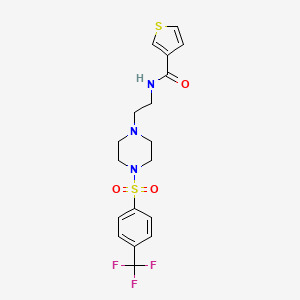
![Methyl ({6-[(anilinocarbonyl)amino]-2-phenylquinolin-4-yl}oxy)acetate](/img/structure/B2396122.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
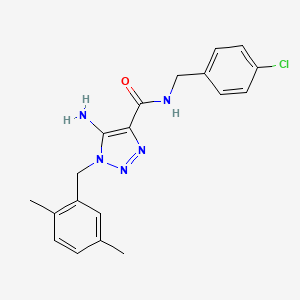
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)
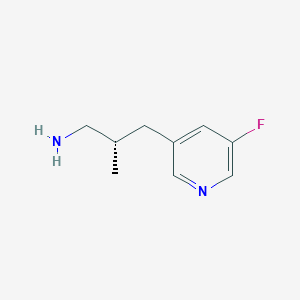
![3-[3-(Ethoxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2396131.png)
![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)
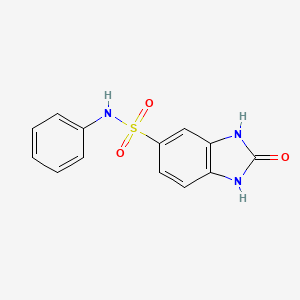
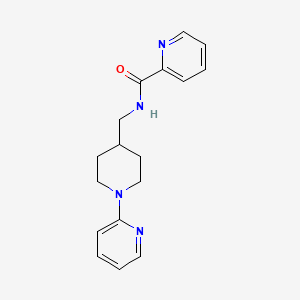
![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)